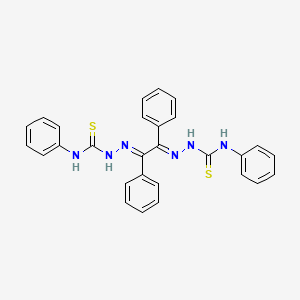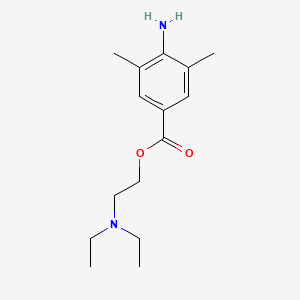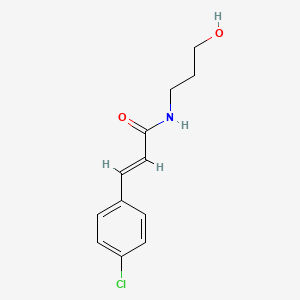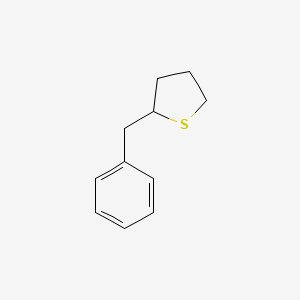
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is a chemical compound characterized by the presence of two hydroxypropyl groups attached to a benzene ring through amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-hydroxypropylbenzene-1,3-dicarboxylic acid.
Reduction: Formation of N1,N~3~-bis(3-aminopropyl)benzene-1,3-dicarboxamide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups may facilitate binding to enzymes or receptors, modulating their activity. The amide linkages can also participate in hydrogen bonding, influencing the compound’s biological activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide: Similar structure but with amine groups instead of hydroxypropyl groups.
3-Phenylpropanol: Contains a hydroxypropyl group attached to a benzene ring but lacks the amide linkages.
1,3-Diisopropylbenzene: Features isopropyl groups attached to a benzene ring, differing in the nature of the substituents.
Uniqueness
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is unique due to the presence of both hydroxypropyl and amide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
42089-95-2 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-N,3-N-bis(3-hydroxypropyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H20N2O4/c17-8-2-6-15-13(19)11-4-1-5-12(10-11)14(20)16-7-3-9-18/h1,4-5,10,17-18H,2-3,6-9H2,(H,15,19)(H,16,20) |
Clave InChI |
MKCKORDBPQHSTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NCCCO)C(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



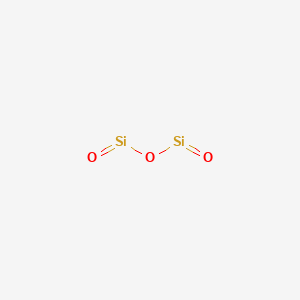
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
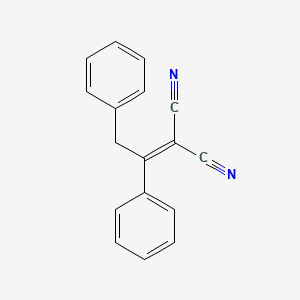
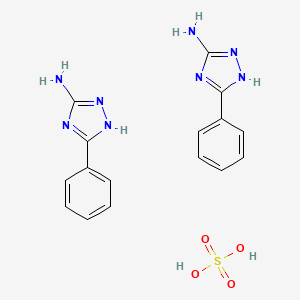
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
